
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide
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Overview
Description
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a biomedicine employed for investigating the impact of nicotine metabolism on human health. This compound is particularly valuable for understanding the pharmacokinetics and elimination of nicotine, shedding light on its potential involvement in various ailments such as tobacco-related disorders and drug addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and oxidation reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Enzymatic Hydrolysis by β-Glucuronidase
COT GLUC undergoes hydrolysis catalyzed by β-glucuronidase, cleaving the glucuronide moiety to regenerate free cotinine. This reaction is critical for detoxification and biomarker analysis in biological samples .
This reaction is reversible in vivo, with urinary excretion studies showing COT GLUC accounts for 10–15% of total cotinine metabolites in smokers .
Chemical Stability
COT GLUC demonstrates stability under neutral and mildly alkaline conditions but degrades in strongly acidic environments. Key findings include:
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Acidic Hydrolysis : Exposure to 1 M HCl at 60°C for 1 hour results in partial cleavage of the glucuronide bond .
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Alkaline Stability : No degradation observed in 1 M NaOH at 25°C for 24 hours, confirming resistance to base-catalyzed hydrolysis .
Synthetic Derivatization
During its chemical synthesis, COT GLUC is generated through a multi-step process:
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Protection : Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate reacts with cotinine at 60°C for 3 days to form a protected intermediate .
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Deprotection : Treatment with 1 M NaOH removes acetyl groups, yielding the deprotected inner salt .
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Purification : Cation-exchange chromatography isolates the final product with >95% purity .
Analytical Reactivity
COT GLUC is detectable via LC-MS/MS, with characteristic fragmentation patterns:
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Electrospray Ionization (ESI) : Produces ions at m/z 353 ([M + H]⁺), 375 ([M + Na]⁺), and 391 ([M + K]⁺) .
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Enzymatic Confirmation : Hydrolysis with β-glucuronidase followed by cotinine quantification validates its identity in biological matrices .
Structural Insights
Nuclear magnetic resonance (NMR) studies confirm:
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Stereochemistry : β-configuration of the glucuronide bond, inferred from JH1′′−H2′′=8.71Hz in NMR spectra .
Comparative Metabolism
COT GLUC is one of several glucuronidated nicotine metabolites, alongside nicotine-N-glucuronide (NIC GLUC) and 3-hydroxycotinine-O-glucuronide. Their relative abundances reflect interindividual variability in UDP-glucuronosyltransferase (UGT) activity .
Scientific Research Applications
Pharmacokinetics Studies
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is crucial for understanding the pharmacokinetics of nicotine. Studies have shown that the glucuronidation process significantly affects the elimination half-life of cotinine in smokers' urine, providing insights into how different individuals metabolize nicotine based on genetic variations in glucuronidation enzymes such as UGT2B10 and UGT2B17 .
Toxicological Assessments
The compound is also relevant in toxicology, where it serves as a marker for exposure to tobacco smoke. Its presence in biological fluids can indicate nicotine intake and help assess the risks associated with smoking and secondhand smoke exposure. Research has demonstrated that cotinine and its glucuronides can be detected in urine samples, aiding in environmental tobacco smoke studies .
Clinical Applications
In clinical settings, measuring cotinine levels helps evaluate smoking cessation efforts. The quantification of this compound may assist healthcare providers in monitoring patients' compliance with smoking cessation programs .
Analytical Methods for Detection
The detection and quantification of this compound typically involve advanced analytical techniques:
These methods provide high sensitivity and specificity for detecting low concentrations of cotinine metabolites.
Case Study 1: Genetic Variability in Nicotine Metabolism
A study investigated the impact of genetic polymorphisms on the glucuronidation of cotinine. The findings indicated that individuals with certain genetic variants exhibited significantly altered levels of this compound compared to those without these variants. This variability has implications for personalized smoking cessation strategies .
Case Study 2: Environmental Tobacco Smoke Exposure
Research assessing cotinine levels among non-smokers exposed to environmental tobacco smoke found elevated levels of this compound in urine samples. This study highlighted the importance of this metabolite as a biomarker for secondhand smoke exposure and its potential health impacts .
Mechanism of Action
The mechanism of action of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves its role as a metabolite of nicotine. It interacts with various molecular targets and pathways involved in nicotine metabolism, including enzymes such as cytochrome P450 and glucuronosyltransferases. These interactions help to elucidate the pharmacokinetics and elimination of nicotine, providing valuable insights into its effects on human health.
Comparison with Similar Compounds
Similar Compounds
Cotinine: A primary metabolite of nicotine, often used as a biomarker for nicotine exposure.
Nicotine N-oxide: Another metabolite of nicotine, involved in its detoxification and elimination.
Trans-3’-hydroxycotinine: A secondary metabolite of nicotine, used in studies on nicotine metabolism and its effects
Uniqueness
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is unique due to its specific structure and role in nicotine metabolism. Unlike other metabolites, it provides a distinct perspective on the pharmacokinetics and elimination of nicotine, making it a valuable tool for research in various fields .
Biological Activity
Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a significant metabolite of nicotine, which has garnered attention due to its biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential effects on human health.
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- SMILES Notation : O[C@@H]1C@@HC=C(C([O-])=O)O[C@H]1[N+]2=CC([C@@H]3CCCN3C)=CC=C2
2. Metabolism and Pharmacokinetics
Cotinine is primarily metabolized in the liver through various enzymatic pathways, predominantly involving UDP-glucuronosyltransferases (UGTs). This compound is formed via glucuronidation, which enhances its solubility for excretion. The metabolic pathway can be summarized as follows:
- Nicotine → Cotinine → this compound
The formation of cotinine occurs through the action of cytochrome P450 enzymes, particularly CYP2A6. Studies indicate that over 70% of nicotine is converted to cotinine, which has a longer half-life compared to nicotine (6–22 hours) .
3.1 Neuropharmacological Effects
Cotinine has been shown to affect neurotransmitter systems, particularly in the brain. It can evoke dopamine release and influence nicotinic acetylcholine receptors (nAChRs), leading to both agonistic and antagonistic effects depending on the concentration and context of exposure . This duality suggests potential therapeutic applications in neurodegenerative diseases and addiction.
3.2 Impact on Nicotine Dependence
Research indicates that cotinine and its metabolites may play a role in nicotine dependence. For instance, behavioral studies have demonstrated that cotinine can maintain self-administration behaviors in animal models, indicating its reinforcing properties . This suggests that understanding the biological activity of this compound could provide insights into smoking cessation strategies.
4.1 Age-Related Differences in Metabolism
A study examining age-related differences found that adolescent rats metabolize nicotine differently than adults, with implications for cotinine levels in plasma . The findings suggest that pharmacokinetic profiles change with age, which could affect the efficacy of nicotine replacement therapies.
4.2 Glucuronidation Variability
Variability in UGT activity significantly influences cotinine levels among different populations. For example, genetic polymorphisms affecting UGT2B10 activity have been linked to variations in serum cotinine concentrations among smokers . Understanding these differences is crucial for personalized medicine approaches in smoking cessation.
Table 1: Summary of Key Metabolites and Their Biological Activities
Properties
IUPAC Name |
(2S,3R,4R)-3,4-dihydroxy-2-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14+,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCAURCQPPWRAO-DRABBMOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@@H](C=C(O3)C(=O)[O-])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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